

Application Notes and Protocols: In Vitro Characterization of OX2R-IN-1

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Compound of Interest

Compound Name: OX2R-IN-1

Cat. No.: B12401948

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Introduction

OX2R-IN-1 is an experimental antagonist of the Orexin 2 Receptor (OX2R), a G-protein coupled receptor predominantly expressed in the brain. The orexin system, which includes the neuropeptides orexin-A and orexin-B and their receptors (OX1R and OX2R), is a key regulator of sleep-wake cycles, appetite, and other physiological processes.[1][2][3][4] Consequently, antagonists of the orexin receptors are of significant interest for the development of therapeutics for conditions such as insomnia.[5][6] These application notes provide detailed protocols for the in vitro characterization of **OX2R-IN-1**, focusing on a functional calcium mobilization assay.

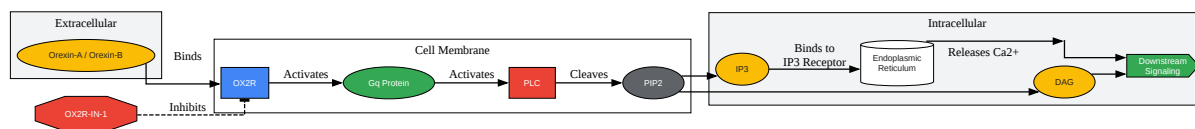
Data Presentation

The following table summarizes the in vitro pharmacological data for **OX2R-IN-1** and a reference compound.

Compound	Target	Assay Type	Cell Line	IC50	Binding Affinity (Ki)	Selectivity
OX2R-IN-1	OX2R	Calcium Mobilization	CHO-K1	484 μ M[7]	Data not available	Data not available
Suvorexant	OX1R/OX2R	Calcium Mobilization	CHO-K1	OX1R: 50 nM, OX2R: 56 nM[2]	OX1R: 13 nM, OX2R: 8 nM	Dual Antagonist

Signaling Pathway

The Orexin 2 Receptor (OX2R) is a G-protein coupled receptor that primarily signals through the Gq pathway.[1][3][4] Upon binding of an agonist, such as orexin-A or orexin-B, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular calcium concentration can be measured using calcium-sensitive fluorescent dyes, providing a functional readout of receptor activation or inhibition.



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Caption: OX2R Signaling Pathway and Point of Inhibition by **OX2R-IN-1**.

Experimental Protocols

Calcium Mobilization Assay for OX2R Antagonists

This protocol describes a cell-based functional assay to determine the potency of **OX2R-IN-1** in inhibiting the activation of the Orexin 2 Receptor. The assay measures changes in intracellular calcium concentration using a fluorescent calcium indicator, Fluo-4 AM, in Chinese Hamster Ovary (CHO-K1) cells stably expressing human OX2R.

Materials:

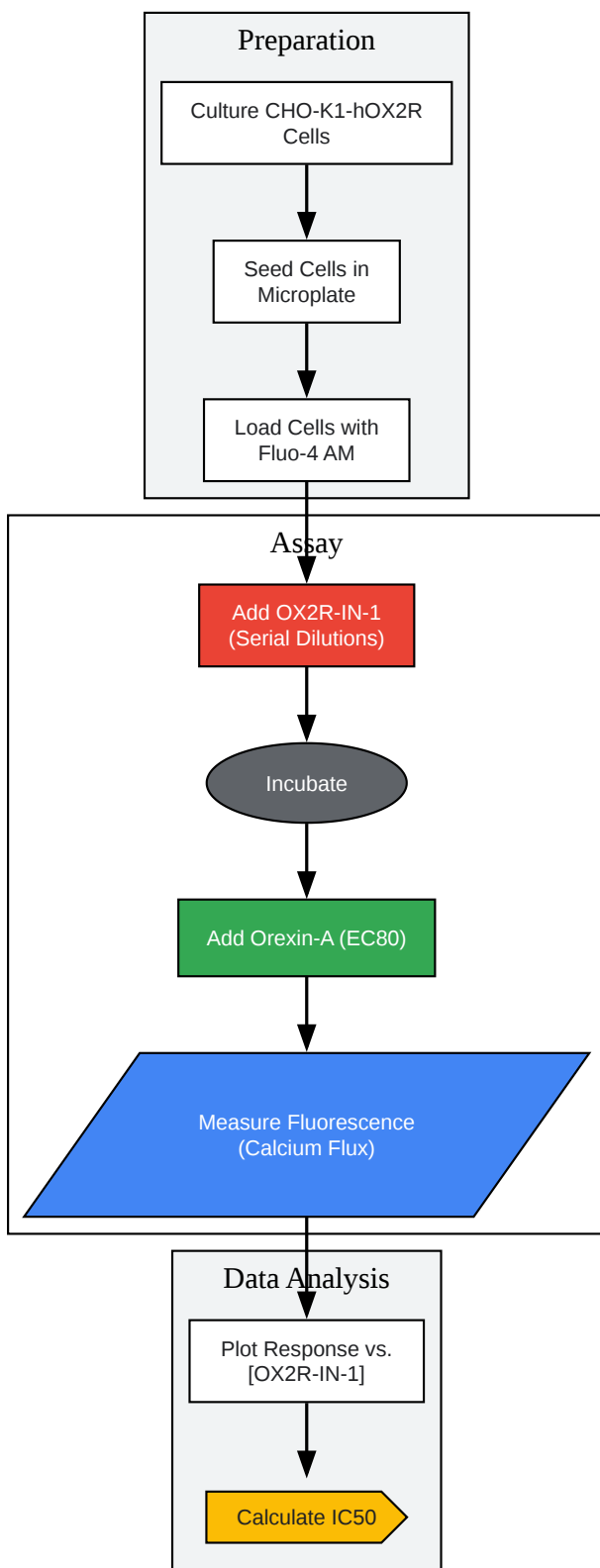
- CHO-K1 cells stably expressing human OX2R
- Cell culture medium (e.g., DMEM/F-12)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
- Fluo-4 AM, cell permeant calcium indicator
- Pluronic F-127
- Probenecid
- Orexin-A (agonist)
- **OX2R-IN-1** (test compound)
- 96-well or 384-well black, clear-bottom cell culture plates
- Fluorescence plate reader with automated liquid handling capabilities

Protocol:

- Cell Culture and Plating:

- Culture CHO-K1-hOX2R cells in appropriate cell culture medium supplemented with FBS and antibiotics.
- One day prior to the assay, seed the cells into black, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.
- Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
- Dye Loading:
 - Prepare a Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM is typically between 1-5 µM. Include Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization and probenecid (e.g., 2.5 mM) to inhibit dye extrusion from the cells.
 - Remove the cell culture medium from the plates and wash the cells once with assay buffer.
 - Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.
- Compound Addition (Antagonist):
 - Prepare serial dilutions of **OX2R-IN-1** in assay buffer at concentrations 2-fold higher than the final desired concentrations.
 - Wash the cells to remove excess dye.
 - Add the **OX2R-IN-1** dilutions to the appropriate wells.
 - Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptors.
- Agonist Addition and Fluorescence Measurement:
 - Prepare an Orexin-A solution in assay buffer at a concentration that will yield a final EC₈₀ concentration upon addition to the wells.
 - Place the plate in a fluorescence plate reader.

- Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.
- Establish a baseline fluorescence reading for each well.
- Using the instrument's liquid handler, add the Orexin-A solution to all wells.
- Continue to record the fluorescence signal to capture the calcium mobilization response.
- Data Analysis:
 - The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
 - Plot the fluorescence response against the concentration of **OX2R-IN-1**.
 - Determine the IC50 value by fitting the data to a four-parameter logistic equation.



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Caption: Experimental Workflow for the Calcium Mobilization Assay.

Conclusion

The provided protocols and data serve as a comprehensive guide for the in vitro characterization of **OX2R-IN-1**. The calcium mobilization assay is a robust and reliable method for determining the functional antagonism of this compound at the Orexin 2 Receptor. Further studies, such as radioligand binding assays, would be beneficial to determine the binding affinity (K_i) and to fully elucidate the pharmacological profile of **OX2R-IN-1**, including its selectivity against the Orexin 1 Receptor.

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